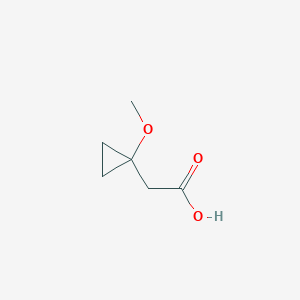
2-(1-Methoxycyclopropyl)acetic acid
Vue d'ensemble
Description
“2-(1-Methoxycyclopropyl)acetic acid” is a chemical compound with the CAS Number: 1546448-89-8 . It has a molecular weight of 130.14 .
Molecular Structure Analysis
The InChI code for “2-(1-Methoxycyclopropyl)acetic acid” is 1S/C6H10O3/c1-9-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-(1-Methoxycyclopropyl)acetic acid” is a liquid at room temperature .
Applications De Recherche Scientifique
Synthesis and Evaluation in Medicinal Chemistry
A prominent application of derivatives of 2-(1-Methoxycyclopropyl)acetic acid is in the synthesis of novel antimicrobial agents. For instance, 1,3,4-thiadiazole derivatives of a similar compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, were synthesized and showed significant antimicrobial activity against various strains of microbes, illustrating the potential of such derivatives in medicinal chemistry and drug development (Noolvi et al., 2016).
Applications in Organic Synthesis
Compounds analogous to 2-(1-Methoxycyclopropyl)acetic acid serve as intermediates in organic synthesis, contributing to the development of methoxytropolones and furans. Methoxytropolones, derived from treatments with triflic acid, are valuable for their biological activity and potential therapeutic applications, showcasing the role of these compounds in the synthesis of bioactive molecules (Williams et al., 2013).
Diesel Fuel Additives
Another application area is in the energy sector, where derivatives like 2-methoxyethyl acetate (MEA) have been explored as oxygenated additives for diesel to decrease exhaust smoke. Studies on diesel engines indicate that MEA blends can enhance fuel economy and reduce emissions, highlighting the potential environmental benefits of such additives (Yanfeng et al., 2007).
Development of Diagnostic and Analytical Methods
In analytical chemistry, derivatives are used in developing procedures for detecting and quantifying biomarkers like (2-methoxyethoxy)acetic acid in human urine samples. This highlights the compound's role in monitoring human exposure to toxic substances, contributing to public health and safety (B'hymer et al., 2003).
Chiral Auxiliary Compounds
Research into chiral auxiliary compounds has also seen the use of related compounds to facilitate the separation of diastereomeric alcohols and amines, demonstrating the utility of these derivatives in stereochemical analysis and synthesis (Majewska, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1-methoxycyclopropyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPHNERIMKBGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methoxycyclopropyl)acetic acid | |
CAS RN |
1546448-89-8 | |
| Record name | 2-(1-methoxycyclopropyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




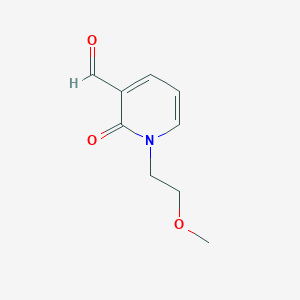
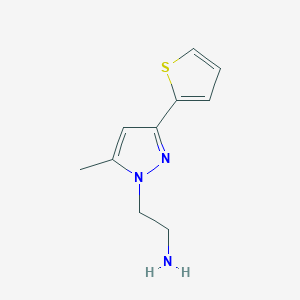
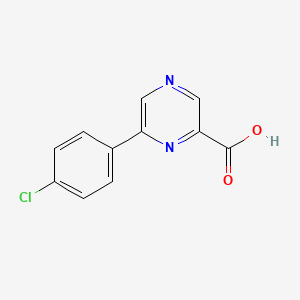
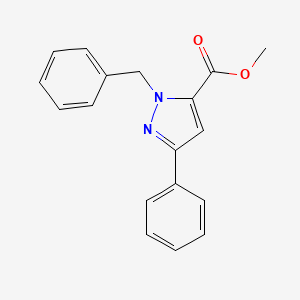
![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)
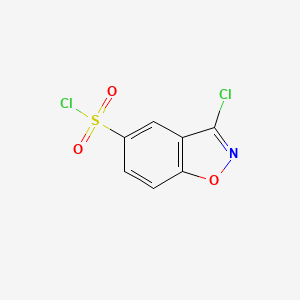
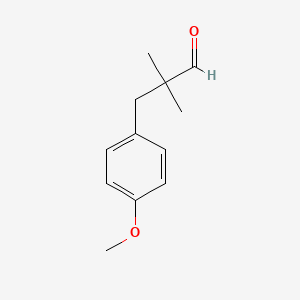
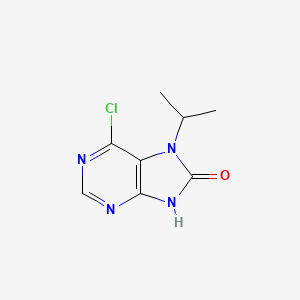

![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)


